Dodecanamide, N-phenyl-

CAS No.: 3430-95-3

Cat. No.: VC7968842

Molecular Formula: C18H29NO

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3430-95-3 |

|---|---|

| Molecular Formula | C18H29NO |

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | N-phenyldodecanamide |

| Standard InChI | InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-13-16-18(20)19-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,19,20) |

| Standard InChI Key | YGKDYOGEVVXBKW-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCC(=O)NC1=CC=CC=C1 |

| Canonical SMILES | CCCCCCCCCCCC(=O)NC1=CC=CC=C1 |

Introduction

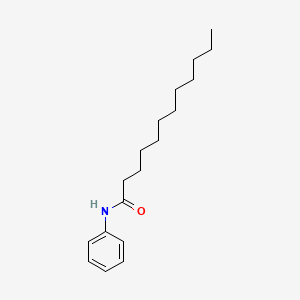

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 12-carbon aliphatic chain (dodecyl group) bonded to a carbonyl group, which is further connected to an aniline moiety. The phenyl group introduces aromaticity, while the amide bond contributes to polarity and hydrogen-bonding capacity. Key structural identifiers include:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 0.957 g/cm³ | |

| Boiling Point | 429.9°C at 760 mmHg | |

| Flash Point | 264.8°C | |

| LogP (Partition Coefficient) | 5.619 | |

| Solubility | Low water solubility |

The extended hydrophobic chain renders the compound lipophilic, facilitating interactions with lipid bilayers and proteins .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the condensation of dodecanoic acid with aniline under high-temperature conditions (160–200°C), with water removed via distillation . Alternative methods utilize dodecanoyl chloride and aniline in the presence of a base (e.g., pyridine) to neutralize HCl byproducts :

Industrial Scalability

Continuous flow reactors and catalytic systems (e.g., Cu(II)-diamine complexes) enhance yield and purity in large-scale production . Purification typically involves recrystallization from ethanol or chromatography .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-negative (Pseudomonas aeruginosa, IC₅₀ ~50 nM) and Gram-positive (Staphylococcus aureus) bacteria, as well as fungi (Candida albicans) . The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymes (e.g., acetylcholinesterase) .

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory cytokines (TNF-α, IL-1β) and NF-κB signaling in phagocytes, reducing oxidative bursts and zymosan-induced inflammation . Intraperitoneal administration in murine models (100 mg/kg) showed no acute toxicity, highlighting its therapeutic potential .

Enzyme Inhibition

Dodecanamide, N-phenyl- inhibits acetylcholinesterase (AChE) and carbonic anhydrase via hydrogen bonding and hydrophobic interactions, suggesting applications in neurodegenerative disease research .

Applications in Scientific Research

Biochemical Probes

The compound serves as a model for studying lipid-protein interactions and ceramide trafficking pathways, which are critical in sphingomyelin biosynthesis .

Industrial Uses

As a surfactant precursor, it modifies surface tension in lubricants and emulsifiers. Its stability under standard conditions (pH 7.0, 25°C) makes it suitable for long-term formulations .

Comparative Analysis with Analogous Amides

The dodecyl chain in N-phenyldodecanamide optimizes lipid bilayer integration, enhancing bioactivity compared to shorter analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume